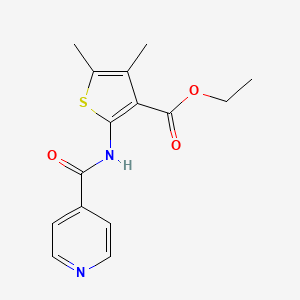![molecular formula C24H18N2O B14174446 ([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone CAS No. 922525-62-0](/img/structure/B14174446.png)
([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group and a beta-carboline moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a beta-carboline precursor under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve steps like halogenation, Suzuki coupling, and cyclization.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites of these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Beta-carboline derivatives: Compounds with the beta-carboline core but different substituents.
Uniqueness
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: is unique due to its combination of biphenyl and beta-carboline moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
922525-62-0 |
|---|---|
Formule moléculaire |
C24H18N2O |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H18N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-13,26H,14-15H2 |
Clé InChI |
MMWKXIJFQIETAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)



![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)



